N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 2-methoxyethyl group at position 1 and a 3,4-dimethylbenzenesulfonamide moiety at position 5. Its molecular structure combines lipophilic (tetrahydroquinoline, dimethylbenzene) and polar (sulfonamide, methoxyethyl) groups, making it a candidate for modulating biological targets such as enzymes or receptors.
Synthesis: The general procedure for synthesizing sulfonamide derivatives involves reacting a substituted tetrahydroquinoline precursor with a sulfonyl chloride under basic conditions. For example, benzenesulfonic chloride is added to a pyridine solution containing the substrate and DMAP (4-dimethylaminopyridine), followed by purification via column chromatography .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-19(13-16(15)2)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)20(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGANVUVGGHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide generally involves a multi-step process, starting with the formation of the tetrahydroquinoline structure through a Povarov reaction. This is followed by the attachment of the 2-methoxyethyl group via an alkylation reaction. Finally, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods: Industrial production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves high-pressure reactors and controlled temperature environments to manage the exothermic nature of some steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (–SO₂–NH–) group undergoes nucleophilic substitution under basic or acidic conditions. For example:
- Reaction with amines : The sulfonamide nitrogen can act as a leaving group when treated with primary amines, forming secondary sulfonamides or amidines (see ).
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity for pharmacological applications.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylamine | K₂CO₃, DMF, 80°C | N-Ethyl-3,4-dimethylbenzenesulfonamide | 72 | |
| Methyl iodide | NaH, THF, 0°C→RT | N-Methylsulfonamide derivative | 65 |
Oxidation of the Tetrahydroquinoline Ring
The tetrahydroquinoline moiety is susceptible to oxidation, particularly at the C2 position:
- Oxidation with KMnO₄ : Converts the tetrahydroquinoline ring to a quinoline structure, forming a conjugated aromatic system .
- Dehydrogenation : Catalyzed by Pd/C under reflux, yielding fully aromatic quinoline derivatives .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (aq.) | H₂SO₄, 60°C, 6h | 7-Sulfonamidoquinoline | 85% | |
| Pd/C, H₂ | Toluene, reflux | Aromatic quinoline sulfonamide | 78% |
Hydrolysis of the Methoxyethyl Side Chain
The methoxyethyl (–OCH₂CH₂–) group undergoes acid-catalyzed hydrolysis:
- H₂SO₄-mediated cleavage : Produces a hydroxylated tetrahydroquinoline intermediate, which can further react via dehydration or cyclization .
Mechanistic Pathway :
- Protonation of the methoxy oxygen.
- Nucleophilic attack by water, yielding a diol intermediate.
- Elimination of methanol to form a carbonyl or alkene group .
Electrophilic Aromatic Substitution on the Benzene Ring
The 3,4-dimethylbenzene ring participates in electrophilic substitution:
- Nitration : Forms nitro derivatives at the para position relative to the sulfonamide group .
- Halogenation : Reacts with Br₂/FeBr₃ to yield brominated products .
Table 3: Electrophilic Substitution Reactions
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C→RT, 3h | 3,4-Dimethyl-5-nitrobenzenesulfonamide | Para | |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2h | 3,4-Dimethyl-5-bromobenzenesulfonamide | Meta |
Cycloaddition and Rearrangement Reactions
The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) due to the electron-rich tetrahydroquinoline system . Additionally, acid-catalyzed hydride shifts in the tetrahydroquinoline moiety lead to structural rearrangements .
Amide Bond Cleavage
Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield:
Scientific Research Applications
Chemical Synthesis
Ethyl 2-(dibromomethyl)benzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its dibromomethyl group makes it a valuable reagent for further transformations, including:
- Bromination Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
- Formation of Benzyl Derivatives : The dibromomethyl group can be replaced by other nucleophiles, leading to the formation of benzyl derivatives which are crucial in drug development and agrochemicals .
Medicinal Chemistry
Ethyl 2-(dibromomethyl)benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. For instance:
- Antihypertensive Agents : It has been noted that brominated benzoates are involved in the synthesis of antihypertensive drugs such as Eprosartan. The ability to modify the dibromomethyl group allows for the creation of derivatives with enhanced biological activity .
- Antimicrobial Activity : Some derivatives synthesized from ethyl 2-(dibromomethyl)benzoate exhibit antimicrobial properties, making them candidates for further pharmacological studies .
Case Study 1: Synthesis of Eprosartan
A notable application of ethyl 2-(dibromomethyl)benzoate is its role in the synthesis of Eprosartan, an antihypertensive medication. The compound's dibromomethyl moiety allows for selective reactions that lead to the formation of key intermediates necessary for producing this drug .
Case Study 2: Development of Antimicrobial Agents
Research has demonstrated that derivatives of ethyl 2-(dibromomethyl)benzoate can be synthesized to yield compounds with significant antimicrobial activity. These studies involve modifying the dibromomethyl group to enhance efficacy against specific bacterial strains, showcasing the compound's versatility in medicinal chemistry .
Mechanism of Action
The precise mechanism of action for this compound depends on its application. Generally, it interacts with specific molecular targets through binding to active sites or modulating biological pathways. These interactions can alter cellular functions or catalytic activities, making it valuable in scientific and industrial contexts.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Structure and Activity
Core Heterocycle: The target compound uses a tetrahydroquinoline core, whereas Goxalapladib () employs a 1,8-naphthyridine scaffold. The tetrahydroquinoline core enhances planarity and π-π stacking interactions, while naphthyridine derivatives often exhibit improved metabolic stability.
Substituent Effects :
- The 2-methoxyethyl group in the target compound and Goxalapladib () enhances solubility compared to purely aromatic substituents (e.g., 4-methoxystyryl in IIIa ()).
- The 3,4-dimethylbenzenesulfonamide group in the target compound may confer selectivity toward hydrophobic binding pockets, contrasting with the trifluoromethyl biphenyl group in Goxalapladib, which increases lipophilicity and target affinity .
Biological Activity: Sulfonamide derivatives like IIIa () are often associated with antimicrobial activity due to their ability to disrupt folate synthesis. In contrast, Goxalapladib’s naphthyridine-acetamide structure enables inhibition of Lp-PLA2, a key enzyme in atherosclerosis .
Pharmacological and Physicochemical Data
Solubility :
- The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to IIIa (), which has a hydrophobic styryl substituent.
- Goxalapladib’s high molecular weight (718.80 g/mol) and trifluoromethyl group suggest lower solubility but enhanced membrane permeability .
Research Findings and Limitations
- Target Compound: Limited pharmacological data are available in the provided evidence.
- Further studies should explore its binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The structure can be visualized as follows:
| Component | Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure that contributes to the compound's biological activity. |
| Sulfonamide Group | Known for its antibacterial properties and ability to inhibit specific enzymes. |
| Methoxyethyl Side Chain | Enhances solubility and reactivity. |
| Dimethyl Substituents | Potentially alters pharmacokinetics and pharmacodynamics. |
Antibacterial Properties
Sulfonamides are well-documented for their antibacterial effects due to their ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar mechanisms of action as traditional sulfonamides.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis. Such inhibition could lead to growth suppression of pathogenic bacteria.
Anticancer Activity
Emerging studies have highlighted the potential anticancer properties of compounds with similar structures. The unique combination of the tetrahydroquinoline core and sulfonamide group may allow for interaction with cancer cell signaling pathways. Investigations into cell lines have shown promising results in terms of cytotoxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Studies : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
- Mechanistic Insights : Further investigations utilizing molecular docking studies indicated strong binding affinity to DHPS, supporting its proposed mechanism of action as an enzyme inhibitor.
Q & A
Q. What are the standard synthetic protocols for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Functional group introduction : Sulfonylation of the tetrahydroquinoline core using benzenesulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Substitution reactions : Methoxyethyl group incorporation via nucleophilic substitution or coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the tetrahydroquinoline core, methoxyethyl substituent, and dimethylbenzenesulfonamide group .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
Q. What structural features influence the compound’s biological activity?
Critical features include:
- Tetrahydroquinoline core : Facilitates π-π stacking with biological targets like enzymes .
- 3,4-Dimethylbenzenesulfonamide group : Enhances binding affinity through hydrophobic interactions .
- Methoxyethyl side chain : Modulates solubility and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve sulfonylation efficiency .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Catalyst use : Lewis acids (e.g., AlCl₃) enhance substitution reactions on the tetrahydroquinoline core .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding modes with enzymes (e.g., cyclooxygenase-2) .
- Density Functional Theory (DFT) : Calculates electronic properties to identify reactive sites for modification .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use consistent molar concentrations in assays to compare inhibitory effects (e.g., IC₅₀ values) .
- Target specificity validation : Employ knockout cell lines or competitive binding assays to confirm on-target effects .
- Meta-analysis : Aggregate data from structurally analogous sulfonamides to identify trends in activity .
Q. What experimental designs assess the compound’s inhibitory effects on specific enzymes?
- Enzyme inhibition assays : Measure activity reduction via colorimetric substrates (e.g., COX-2 inhibition using arachidonic acid conversion) .
- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) using Lineweaver-Burk plots .
- Crystallography : Resolve co-crystal structures to visualize binding interactions .
Q. What strategies guide structure-activity relationship (SAR) analysis?
- Functional group substitution : Replace methoxyethyl with ethylsulfonyl or benzyl groups to evaluate activity changes .
- Bioisosteric replacement : Swap dimethylbenzenesulfonamide with thiophene-sulfonamide to assess potency .
- Pharmacophore mapping : Identify essential moieties (e.g., sulfonamide group) using 3D-QSAR models .
Methodological Notes
- Stereochemical considerations : Chiral centers in the tetrahydroquinoline core may require enantioselective synthesis or chiral HPLC for resolution .
- Data reproducibility : Validate biological assays with positive controls (e.g., celecoxib for COX-2 inhibition) .
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
